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Compound of Interest

3,7-Dipropyl-3,7-
Compound Name: _ )
diazabicyclo[3.3.1]nonane

Cat. No.: B144015

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dipropylbispidine

Introduction

N,N'-Dipropylbispidine, systematically known as 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane,
is a bicyclic organic compound featuring a rigid cage-like structure. This structure is
characterized by two piperidine rings fused in a chair-chair conformation. The nitrogen atoms at
positions 3 and 7 are both substituted with propyl groups. This compound and its derivatives
are of interest to researchers as key intermediates in the synthesis of pharmaceuticals,
particularly for agents targeting the central nervous system, and as ligands in coordination
chemistry.[1] A thorough understanding of its physicochemical properties is essential for its
application in drug design, chemical synthesis, and material science.

This guide provides a comprehensive overview of the core physicochemical properties of N,N'-
Dipropylbispidine, details standard experimental protocols for their determination, and presents
logical workflows for these procedures.

Core Physicochemical Properties

The key physicochemical data for N,N'-Dipropylbispidine are summarized in the table below. It
is important to note that while some properties have been experimentally determined, others
are based on computational predictions or estimations from structurally related compounds due
to a lack of published experimental data for this specific molecule.
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Property Value Data Type
3,7-dipropyl-3,7-

IUPAC Name _ . Nomenclature
diazabicyclo[3.3.1]nonane

CAS Number 909037-18-9 Identifier

Chemical Formula Ci3H26N2 -

Molecular Weight 210.36 g/mol Experimental

Physical State oil Observation

Boiling Point 277.5 °C (at 760 mmHg) Experimental
Density 0.910 £ 0.06 g/cm3 Experimental
Solubility Soluble in Dichloromethane Experimental
pKai (estimated) ~11.5-12.0 Estimated
pKaz (estimated) ~7.5-8.5 Estimated
logP (Octanol/Water) 2.5 Predicted

Detailed Analysis of Properties

e Molecular Structure and ldentity: N,N'-Dipropylbispidine possesses a molecular formula of
Ci13H26N2 and a molecular weight of 210.36 g/mol .[1][2][3] Its rigid bicyclic structure is a
defining feature that influences its reactivity and complexation behavior.

e Physical Properties: At room temperature, the compound exists as an oil.[4] It has a reported
boiling point of 277.5 °C at atmospheric pressure and a density of approximately 0.910
g/cm3.[1]

e Solubility: The compound is known to be soluble in organic solvents such as
dichloromethane.[4] Its solubility in aqueous media is expected to be pH-dependent due to
the presence of basic nitrogen atoms.

o Basicity (pKa Values): As a diamine, N,N'-Dipropylbispidine has two basic centers and
therefore two corresponding pKa values (referring to the pKa of the conjugate acids).
Specific experimental pKa values for this compound are not readily available in the literature.
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However, they can be estimated based on the parent compound, 3,7-
diazabicyclo[3.3.1]nonane (bispidine), which has two distinct protonation constants.[5][6] The
first protonation creates a bridged proton within the molecular cavity, leading to a high pKa.
The addition of electron-donating alkyl groups, such as propyl groups, to the nitrogen atoms
IS expected to increase the electron density and thus increase the basicity (resulting in
higher pKa values) compared to the unsubstituted parent compound.

« Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity.
For N,N'-Dipropylbispidine, the computationally predicted XLogP3 value is 2.5.[2] This
moderate logP value suggests that the compound has a reasonable balance of hydrophilicity
and lipophilicity, a key consideration in drug development for membrane permeability and
distribution.[7][8]

Experimental Protocols

The following sections describe standardized methodologies for the experimental determination
of pKa and logP, which are critical for characterizing compounds like N,N'-Dipropylbispidine.

Protocol 1: Determination of pKa by Potentiometric
Titration

This method is considered a gold standard for pKa determination due to its precision and
accuracy.[9] For a diprotic base like N,N'-Dipropylbispidine, titration with a strong acid will yield
a curve with two inflection points, corresponding to the two pKa values.

1. Materials and Equipment:

Calibrated pH meter and electrode

Automatic titrator or manual burette

Magnetic stirrer and stir bar

Titration vessel

Standardized 0.1 M Hydrochloric Acid (HCI) solution (titrant)
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N,N'-Dipropylbispidine sample (~1 mM solution)
Potassium Chloride (KCI) solution (to maintain constant ionic strength, e.g., 0.15 M)[1][10]
High-purity water, free from dissolved CO2
Nitrogen gas supply
. Procedure:

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH
4.0, 7.0, and 10.0).[1]

Sample Preparation: Accurately weigh the N,N'-Dipropylbispidine sample and dissolve it in
high-purity water to create a solution of known concentration (e.g., 1 mM). Add KClI to the
solution to maintain a constant ionic strength.[1][10]

Inert Atmosphere: Place the solution in the titration vessel and purge with nitrogen gas for
10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a
basic compound.[9][10]

Titration: Immerse the pH electrode and the titrant delivery tube into the solution. Begin
stirring.

Data Collection: Add the standardized HCI titrant in small, precise increments. After each
addition, allow the pH reading to stabilize before recording the pH value and the total volume
of titrant added.

Endpoint: Continue the titration well past the second equivalence point to ensure a complete
titration curve is captured.

Analysis: Plot the recorded pH values against the volume of HCI added. The two pKa values
are determined from the pH at the half-equivalence points. The equivalence points can be
found from the inflection points of the titration curve, often identified using the maxima of the
first derivative plot (ApH/AV). For multiprotic systems, analysis using Bjerrum plots or
nonlinear regression can provide more accurate values.[3]
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¢ Replication: Perform the titration at least in triplicate to ensure reproducibility.[1]

Preparation

Calibrate pH Meter
(pH 4, 7, 10 Buffers)

!

Prepare ~1 mM Analyte Solution

!

Add KCI for Constant lonic Strength

!

Purge with N2 to Remove CO:2

Titration

Titrate with Standardized HCI

!

Record pH vs. Titrant Volume

Data Analysis

Plot pH vs. Volume

Calculate 1st Derivative (ApH/AV)

Identify Equivalence Points (Peaks)

Determine pKa values
(pH at half-equivalence points)

!

Final pKai, pKaz Values

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b144015?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Workflow for pKa Determination by Potentiometric Titration.

Protocol 2: Determination of logP by the Shake-Flask
Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining the octanol-
water partition coefficient (logP).[11] It involves measuring the concentration of the analyte in
both phases of an equilibrated octanol-water system.

1. Materials and Equipment:

e n-Octanol (reagent grade)

e High-purity water

e pH 7.4 Phosphate buffer (for logD determination, as N,N'-Dipropylbispidine is ionizable)
o Centrifuge tubes with screw caps

» Mechanical shaker or vortex mixer

o Centrifuge

e Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

e N,N'-Dipropylbispidine sample

2. Procedure:

e Phase Pre-saturation: Prepare the two phases by mixing n-octanol and the pH 7.4 buffer in a
large vessel. Shake vigorously and allow the layers to separate for at least 24 hours to
ensure mutual saturation.

» Stock Solution: Prepare a stock solution of the N,N'-Dipropylbispidine sample in the pre-
saturated n-octanol. The concentration should be chosen to be within the linear range of the
analytical method.
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Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol stock
solution and a precise volume of the pre-saturated buffer. The volume ratio should be
adjusted based on the expected logP value to ensure quantifiable concentrations in both
phases.

Equilibration: Cap the tube securely and shake it for a sufficient time to reach equilibrium.
This can range from a few minutes to several hours. A preliminary experiment is often run to
determine the necessary equilibration time.

Phase Separation: Separate the two phases by centrifugation (e.g., 10-15 minutes) to break
any emulsions and ensure a sharp interface.

Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the
aqueous phase. Analyze the concentration of N,N'-Dipropylbispidine in each aliquot using a
validated analytical method (e.g., HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. The logP is the base-10
logarithm of this value:

o logP = logio([Analyte]octanol / [Analyte]water)

Replication: The determination should be performed in duplicate or triplicate to ensure the
result is reliable. The final logP values should agree within + 0.3 log units.[8]
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Workflow for logP Determination by the Shake-Flask Method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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